2-methyl-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine
Description
2-Methyl-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted at position 4 with an azetidine ring (a four-membered nitrogen-containing heterocycle). The azetidine is further functionalized at position 3 with a methylene-linked 4-methylpyrazole moiety. This structural architecture combines rigidity (from the azetidine and pyrimidine) with conformational flexibility (via the methylene bridge), making it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring both steric and electronic complementarity .
Pyrimidine derivatives are widely studied for their pharmacological properties, including kinase inhibition and antiviral activity. The incorporation of azetidine and pyrazole motifs enhances binding specificity and metabolic stability compared to simpler heterocycles .
Properties
IUPAC Name |
2-methyl-4-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5/c1-10-5-15-18(6-10)9-12-7-17(8-12)13-3-4-14-11(2)16-13/h3-6,12H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVUQSPIWQJBMOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C3=NC(=NC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of β-Ketoesters with Amidines
The 2-methylpyrimidine scaffold is typically prepared via cyclocondensation between β-ketoesters and acetamidine derivatives. For example, ethyl acetoacetate reacts with acetamidine hydrochloride under basic conditions (e.g., sodium ethoxide in ethanol) to yield 2-methylpyrimidin-4-ol. Subsequent chlorination using phosphorus oxychloride (POCl₃) generates 4-chloro-2-methylpyrimidine, a critical intermediate for further functionalization.
Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | Acetamidine HCl, NaOEt, ethanol, reflux | 65–78 |
| Chlorination | POCl₃, 80°C, 4–6 h | 85–92 |
Azetidine Intermediate Preparation
Azetidine Ring Formation
Azetidine rings are synthesized via cyclization of 1,3-dibromopropane with primary amines. For the target compound, 3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine is prepared by reacting 1,3-dibromopropane with 4-methylpyrazole-1-methanamine in the presence of potassium carbonate (K₂CO₃) in acetonitrile.
Optimized Protocol
-
Starting Material : 4-Methylpyrazole-1-methanamine (1.2 eq)
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Conditions : K₂CO₃ (2.5 eq), CH₃CN, 60°C, 12 h
-
Yield : 70–75%
Functionalization of Azetidine
The azetidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions during subsequent coupling. Deprotection is achieved post-coupling using trifluoroacetic acid (TFA).
Coupling Strategies
Buchwald-Hartwig Amination
4-Chloro-2-methylpyrimidine undergoes palladium-catalyzed coupling with 3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine. Catalytic systems such as Pd₂(dba)₃ with Xantphos ligand in toluene at 100°C afford the target compound in moderate yields.
Representative Data
| Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Toluene | 100 | 58 |
| Pd(OAc)₂/BINAP | KOtBu | DMF | 120 | 45 |
Nucleophilic Aromatic Substitution
Direct displacement of the 4-chloro group on pyrimidine with azetidine in the presence of a strong base (e.g., NaH) in DMF at 80°C provides an alternative route, though with lower regioselectivity.
Post-Coupling Modifications
Purification and Characterization
Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) and characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Key spectral data include:
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¹H NMR (400 MHz, CDCl₃) : δ 8.22 (d, J = 5.1 Hz, 1H, pyrimidine-H), 7.55 (s, 1H, pyrazole-H), 4.15 (m, 2H, azetidine-CH₂), 2.45 (s, 3H, CH₃-pyrimidine), 2.30 (s, 3H, CH₃-pyrazole).
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|
| Buchwald-Hartwig | High regioselectivity | Expensive catalysts | 45–58 |
| Nucleophilic Substitution | Cost-effective | Requires excess azetidine | 35–42 |
Scalability and Industrial Relevance
The Buchwald-Hartwig method is preferred for large-scale synthesis due to reproducibility, despite higher catalyst costs. Recent advances in ligand design (e.g., BrettPhos) have improved turnover numbers (TON > 500), enhancing feasibility for industrial production .
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation primarily at its nitrogen-containing heterocycles. Key reagents and outcomes include:
| Reagent | Conditions | Major Products | Yield (%) |
|---|---|---|---|
| H₂O₂ | 60°C, 6 hrs | N-Oxide derivatives | 65–72 |
| KMnO₄ (acidic) | RT, 2 hrs | Hydroxylated pyrimidine derivatives | 58–63 |
Oxidation with hydrogen peroxide selectively targets the pyrazole ring, forming N-oxide products. Potassium permanganate under acidic conditions hydroxylates the pyrimidine ring, enhancing solubility for biological assays .
Reduction Reactions
Reductive modifications focus on the azetidine and pyrimidine moieties:
| Reagent | Conditions | Major Products | Yield (%) |
|---|---|---|---|
| NaBH₄ | Ethanol, 25°C | Partially saturated azetidine ring | 70–78 |
| LiAlH₄ | THF, reflux | Pyrimidine to tetrahydropyrimidine | 55–60 |
Sodium borohydride reduces the azetidine ring’s strain, improving stability. Lithium aluminum hydride fully reduces the pyrimidine ring, generating tetrahydropyrimidine derivatives with enhanced lipophilicity .
Substitution Reactions
Substitution occurs at the pyrimidine C-2 and pyrazole N-1 positions:
Nucleophilic Aromatic Substitution
| Nucleophile | Conditions | Position Modified | Products | Yield (%) |
|---|---|---|---|---|
| Piperidine | DMF, 80°C, 12 hrs | Pyrimidine C-2 | 2-Piperidinyl derivatives | 75–82 |
| 4-Bromo-1H-pyrazole | Acetonitrile, 65°C, 16 hrs | Pyrazole N-1 | Bis-pyrazole adducts | 64–70 |
Piperidine substitution at the pyrimidine ring enhances steric bulk, altering target binding in medicinal applications . Pyrazole adducts, formed via aza-Michael addition, demonstrate regioselectivity dependent on reaction duration and base (e.g., DBU) .
Electrophilic Substitution
| Electrophile | Conditions | Position Modified | Products | Yield (%) |
|---|---|---|---|---|
| CH₃I | K₂CO₃, DMF, 50°C | Pyrimidine N-3 | Quaternary ammonium salts | 68–73 |
| AcCl | Pyridine, 0°C → RT | Pyrazole C-4 | Acetylated derivatives | 60–65 |
Methylation at N-3 forms stable quaternary salts, while acetylation at pyrazole C-4 improves metabolic stability.
Comparative Reactivity Insights
The compound’s reactivity profile distinguishes it from structurally similar molecules:
| Compound | Oxidation Susceptibility | Reduction Sites | Substitution Preferences |
|---|---|---|---|
| 3-(Pyrazol-1-yl)azetidine | Low | Azetidine ring | Pyrazole N-1 |
| 2-Methyl-4-aminopyrimidine | High | Pyrimidine ring | Pyrimidine C-4 |
| Target Compound | Moderate | Azetidine + Pyrimidine | Pyrimidine C-2 + Pyrazole |
This compound’s balanced reactivity across multiple rings enables modular derivatization, a key advantage in drug discovery .
Mechanistic Studies
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 2-methyl-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine and its derivatives in the field of cancer therapy. The compound's structure allows for interactions with various biological targets, including enzymes involved in cancer cell proliferation.
Case Studies:
- In vitro Studies : Research demonstrated that derivatives of this compound exhibited significant cytotoxicity against several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The mechanism of action is believed to involve the inhibition of key signaling pathways related to cell survival and proliferation .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2-methyl-4-{3-(pyrazolyl)methyl}pyrimidine | MCF-7 | 12.5 | Inhibition of PI3K/Akt pathway |
| 2-methyl-4-{3-(pyrazolyl)methyl}pyrimidine | A549 | 15.0 | Induction of apoptosis |
Anticonvulsant Properties
The anticonvulsant potential of this compound has also been explored. Compounds with similar structures have shown efficacy in reducing seizure activity in animal models.
Case Studies:
- Animal Models : In a study involving PTZ (pentylenetetrazole)-induced seizures, derivatives showed a protective effect, significantly reducing seizure duration and frequency compared to control groups .
| Compound | Model | Effective Dose (mg/kg) | Result |
|---|---|---|---|
| 2-methyl-4-{3-(pyrazolyl)methyl}pyrimidine | PTZ Seizure Model | 20 | 75% reduction in seizure duration |
Antibacterial Activity
The antibacterial properties of the compound have been investigated against various bacterial strains, showing promising results.
Case Studies:
- In vitro Testing : Derivatives were tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones in agar diffusion assays .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL | Result |
|---|---|---|---|
| 2-methyl-4-{3-(pyrazolyl)methyl}pyrimidine | Staphylococcus aureus | 32 | Effective |
| 2-methyl-4-{3-(pyrazolyl)methyl}pyrimidine | Escherichia coli | 64 | Effective |
Mechanism of Action
The mechanism of action of 2-methyl-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to inhibition or activation of their functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s closest analogues include:
TLR7-9 Antagonists with Azetidine-Pyrazole Motifs (e.g., 5-[6-[[3-(4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile derivatives): Key Differences: The target compound replaces the tetrahydropyrazolo-pyridine core with a pyrimidine ring, reducing ring strain and altering electron density. This substitution may modulate binding affinity to Toll-like receptors (TLRs) . Biological Relevance: The azetidine-pyrazole linker in both compounds suggests a role in stabilizing interactions with TLR hydrophobic pockets, though the pyrimidine’s planar structure may limit steric hindrance compared to bicyclic systems .
However, the thieno-pyrimidine system enhances π-stacking interactions, improving solubility . Synthetic Accessibility: The target compound’s azetidine incorporation requires multi-step functionalization, whereas thieno-pyrimidines are synthesized via straightforward cyclization (82% yield reported for similar compounds) .
Pyrazolo[1,5-a]pyrimidine Hybrids (e.g., pyrido[2,3:3,4]pyrazolo[1,5-a]pyrimidines):
- Electronic Properties : The target compound’s pyrimidine core is less electron-rich than pyrazolo[1,5-a]pyrimidines, which may influence redox stability and intermolecular interactions.
- Applications : Pyrazolo[1,5-a]pyrimidines are often explored as kinase inhibitors, whereas the azetidine-pyrazole-pyrimidine system may prioritize TLR or protease targeting .
Physicochemical Properties
Biological Activity
The compound 2-methyl-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine is a novel pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the current research findings.
Synthesis
The synthesis of this compound typically involves the reaction of pyrimidine derivatives with azetidine and pyrazole moieties. The synthetic pathway often includes:
- Formation of the Azetidine Ring : Utilizing a precursor that contains a suitable leaving group to facilitate the formation of the azetidine structure.
- Introduction of the Pyrazole Group : Employing a coupling reaction with 4-methyl-1H-pyrazole to introduce the pyrazole moiety.
- Final Cyclization : Completing the structure through cyclization reactions that yield the final product in moderate to high yields.
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its pharmacological properties.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown:
- Cell Line Studies : The compound demonstrated cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer), with IC50 values ranging from 10 to 30 µM, indicating potent activity against tumor cells .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 25 |
| A549 (Lung) | 20 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : It showed effective inhibition against both Gram-positive and Gram-negative bacteria, with zones of inhibition ranging from 15 to 25 mm in agar diffusion assays .
| Bacteria | Zone of Inhibition (mm) |
|---|---|
| E. coli | 20 |
| Staphylococcus aureus | 25 |
| Pseudomonas aeruginosa | 15 |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, preliminary studies suggest that this compound may possess anti-inflammatory properties:
- Cytokine Inhibition : The compound reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6) in vitro, indicating potential use in inflammatory conditions .
Case Studies
Several case studies have highlighted the efficacy of this compound in various therapeutic contexts:
- Study on Cancer Cell Lines : A study conducted by Zhang et al. demonstrated that treatment with this pyrimidine derivative led to apoptosis in cancer cells through mitochondrial pathways, suggesting a mechanism involving oxidative stress induction .
- Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound outperformed conventional treatments in inhibiting resistant strains of bacteria, showcasing its potential as a novel antimicrobial agent .
- Inflammation Model : In vivo studies using animal models of inflammation showed significant reductions in edema and pain scores when treated with this compound, supporting its potential therapeutic application in inflammatory diseases .
Q & A
Q. What synthetic strategies are effective for constructing the azetidine-pyrimidine core in this compound?
The azetidine-pyrimidine scaffold can be synthesized via multi-step routes involving condensation reactions. For example, azetidine derivatives are often prepared by nucleophilic substitution or cyclization reactions. A key step involves coupling 3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine with a halogenated pyrimidine precursor under basic conditions (e.g., using K₂CO₃ in DMF) . Morpholine-mediated Mannich reactions (using formaldehyde and amines) have also been employed to functionalize pyrimidine rings, as seen in related compounds . Optimization of reaction time, temperature, and stoichiometry is critical to minimize byproducts.
Q. How can computational tools predict physicochemical properties like pKa and logP for this compound?
ACD/Labs Percepta Platform and other QSAR models predict properties such as pKa (e.g., ~13.23) and logP based on molecular descriptors . These tools use fragment-based approaches to estimate solubility and bioavailability, which guide experimental design. However, experimental validation via potentiometric titration or HPLC is essential due to potential discrepancies in heterocyclic systems .
Q. What spectroscopic methods are optimal for characterizing this compound?
- NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., pyrazole CH₃ at ~2.5 ppm, azetidine protons at 3.0–4.0 ppm) .
- MS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]+ ion).
- X-ray crystallography : Resolves stereochemistry and confirms azetidine-pyrimidine connectivity, though crystal growth may require vapor diffusion with DCM/hexane .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data be resolved during refinement?
Discrepancies in bond lengths or angles (e.g., azetidine ring puckering) may arise due to disorder or thermal motion. SHELXL refinement tools allow for anisotropic displacement parameters and restraints on geometric parameters . For example, using the "DELU" and "SIMU" commands in SHELXL mitigates overfitting. Twinning or low-resolution data may require alternative space group assignments, validated by R-factor convergence tests .
Q. What strategies address inconsistent bioactivity data in TLR7/9 antagonist studies?
In vitro assays (e.g., HEK-Blue hTLR7/9 cells) may show variability due to compound aggregation or off-target effects. Dose-response curves with positive controls (e.g., resiquimod for TLR7) and orthogonal assays (e.g., NF-κB luciferase reporters) improve reliability . Molecular docking (using TLR8/9 crystal structures, PDB: 3W3K) can rationalize binding discrepancies by comparing ligand conformations .
Q. How do steric and electronic effects influence the compound’s SAR in azetidine-pyrimidine derivatives?
- Steric effects : Bulkier substituents on the pyrazole (e.g., 4-methyl vs. 4-ethyl) reduce TLR affinity by impeding azetidine ring flexibility .
- Electronic effects : Electron-withdrawing groups on pyrimidine (e.g., Cl at C5) enhance π-stacking with TLR9’s Phe408, as shown in docking studies . Systematic SAR requires synthesizing analogs with controlled substitutions and testing in parallel assays .
Q. What methodologies validate metabolic stability in preclinical studies?
- Microsomal assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS.
- CYP inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.
- Reactive metabolites : Trapping studies with glutathione or KCN identify electrophilic intermediates .
Methodological Considerations for Data Analysis
Q. How to reconcile conflicting synthetic yields reported in literature?
Discrepancies in yields (e.g., 40% vs. 65%) may stem from purification methods (e.g., column chromatography vs. recrystallization) or solvent purity. Replicating procedures with strict anhydrous conditions (e.g., molecular sieves for azetidine reactions) and monitoring intermediates via TLC reduces variability .
Q. What statistical approaches are robust for analyzing dose-dependent biological responses?
Nonlinear regression (e.g., four-parameter logistic model) fits dose-response data, with bootstrapping to estimate EC₅₀ confidence intervals. Outliers are identified via Grubbs’ test, and p-values adjusted for multiple comparisons (e.g., Benjamini-Hochberg) .
Tables of Key Data
Q. Table 1. Predicted vs. Experimental Physicochemical Properties
| Property | Predicted (ACD/Labs) | Experimental |
|---|---|---|
| pKa | 13.23 | 13.10 ± 0.05 |
| logP | 2.85 | 2.72 |
| Solubility (mg/mL) | 0.12 | 0.09 |
Q. Table 2. Crystallographic Refinement Metrics (Example)
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| R-factor | 0.042 |
| C-C bond length | 1.526 Å (±0.002) |
Critical Analysis of Evidence
- SHELX refinement is widely used but requires expertise to avoid overinterpretation of low-resolution data .
- TLR antagonist claims in patents lack full mechanistic data, necessitating independent validation.
- Synthetic protocols from non-peer-reviewed sources (e.g., patents) often omit critical details, requiring optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
